![molecular formula C10H8BrNO B7784727 6-bromo-4-methylquinolin-2-ol](/img/structure/B7784727.png)
6-bromo-4-methylquinolin-2-ol
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Overview
Description
6-Bromo-4-methylquinolin-2-ol is an organic compound belonging to the quinoline family. It is characterized by a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the quinoline ring. This compound is of significant interest due to its diverse applications in various scientific fields, including medicinal chemistry, material science, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methylquinolin-2-ol typically involves the reaction of 6-bromoquinoline with methyl ethyl ketone in the presence of sodium hydroxide. This reaction proceeds via a Mannich-type condensation, yielding a crude product, which is then purified by recrystallization . Another method involves heating N-(4-bromophenyl)-3-oxobutyramide in concentrated sulfuric acid at 120°C for one hour, followed by cooling and precipitation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted quinolines depending on the substituent introduced.
Oxidation: 6-bromo-4-methylquinolin-2-one.
Reduction: 6-bromo-4-methylquinoline.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-4-methylquinolin-2-ol features a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the quinoline ring. Its molecular formula is C10H8BrNO with a molecular weight of approximately 238.08 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:
- Antimicrobial Agents : The compound has been explored for its potential to inhibit bacterial DNA gyrase, a target for antibiotics. Studies have shown that it exhibits significant activity against several bacterial strains, including Escherichia coli and Bacillus subtilis .
- Anticancer Compounds : Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves modulation of signaling pathways associated with tumor growth .
Material Science
In material science, this compound is utilized in the development of:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
- Sensors : The compound has been investigated for use in biosensors due to its ability to detect biomolecules like glucose and insulin, enhancing its applicability in medical diagnostics .
Environmental Science
This compound is also studied for its potential applications in environmental monitoring:
- Pollutant Detection : The compound's chemical properties allow it to be used in detecting environmental pollutants, providing a means to monitor water quality and other environmental factors .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a notable zone of inhibition against Staphylococcus aureus and Candida albicans. This study utilized well diffusion assays to measure effectiveness compared to standard antibiotics like streptomycin .
Case Study 2: Antitumor Potential
In vitro studies assessed the antitumor effects of derivatives derived from this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, attributed to the compound's ability to interfere with critical signaling pathways involved in tumor proliferation .
Mechanism of Action
The mechanism of action of 6-bromo-4-methylquinolin-2-ol varies depending on its application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and bacterial cell death. In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylquinolin-4-ol
- 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline
- 6-Bromoquinoline
Uniqueness
6-Bromo-4-methylquinolin-2-ol is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and electronic materials .
Properties
IUPAC Name |
6-bromo-4-methylquinolin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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